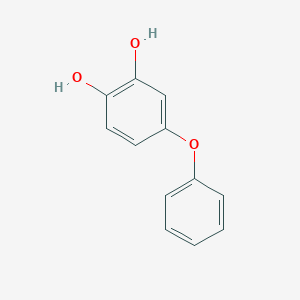
4-Phenoxybenzene-1,2-diol
Descripción
4-Phenoxybenzene-1,2-diol (C₁₂H₁₀O₃) is a phenolic compound characterized by a benzene ring with two hydroxyl groups at positions 1 and 2 and a phenoxy substituent at position 2. These activities are influenced by substituent type, position, and steric effects, as demonstrated in the literature .
Propiedades
Número CAS |
1138-67-6 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-phenoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H |
Clave InChI |
WHJAXTGVMTVKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BCX-4208 implica múltiples pasos, comenzando desde precursores fácilmente disponiblesLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de BCX-4208 sigue rutas sintéticas similares pero se amplía para satisfacer las demandas comerciales. Esto implica optimizar las condiciones de reacción para maximizar la eficiencia y minimizar los residuos. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar las tasas de producción y garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de reacciones
BCX-4208 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales específicos a sus formas oxidadas.
Reducción: Reducción de ciertos grupos para lograr la estructura química deseada.
Sustitución: Reemplazo de átomos o grupos específicos dentro de la molécula para modificar su actividad.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y modificación de BCX-4208 incluyen:
Agentes oxidantes: Tales como peróxido de hidrógeno o permanganato de potasio.
Agentes reductores: Tales como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos de sustitución: Tales como haluros o nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto activo final, BCX-4208. Cada paso se monitoriza cuidadosamente para asegurar que se logre la estructura y funcionalidad correctas .
Aplicaciones Científicas De Investigación
BCX-4208 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y el metabolismo de las purinas.
Biología: Investigado por sus efectos en la función y proliferación de las células inmunitarias.
Medicina: Explorado como un posible tratamiento para enfermedades autoinmunitarias, como la psoriasis, y ciertos cánceres.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y como herramienta en el descubrimiento de fármacos
Mecanismo De Acción
BCX-4208 ejerce sus efectos inhibiendo la fosforilasa de nucleósidos de purina, una enzima involucrada en la vía de rescate de purinas. Esta inhibición conduce a la acumulación de trifosfato de desoxiguanosina (dGTP) en los linfocitos, interrumpiendo la síntesis de ADN y provocando la muerte celular a través de la apoptosis. Este mecanismo es particularmente efectivo en la modulación de la actividad de los linfocitos T y los linfocitos B, lo que hace que BCX-4208 sea un candidato prometedor para el tratamiento de trastornos relacionados con el sistema inmunitario .
Comparación Con Compuestos Similares
Key Observations :
- Allyl and hydroxyethyl groups balance hydrophobicity and reactivity, influencing antibacterial and antioxidant activities .
- Halogen and heterocyclic substitutions (e.g., chlorine, piperazine) enhance target binding in proteins like Hsp90, relevant in anticancer applications .
Bioactivity Profiles
Antibacterial Activity
Contradictory Findings :
Antioxidant Activity
Key Insight :
Anticancer Potential
Limitation :
- Structural analogs of this compound lack direct in vivo anticancer data, necessitating further validation.
Toxicity and Mutagenicity
- Methyl and halogen substituents may introduce structural alerts, but in silico models often discount these risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


